5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
CAS No.: 1160112-78-6
Cat. No.: VC7833458
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03
* For research use only. Not for human or veterinary use.
![5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one - 1160112-78-6](/images/structure/VC7833458.png)
Specification
CAS No. | 1160112-78-6 |
---|---|
Molecular Formula | C7H5IN2O |
Molecular Weight | 260.03 |
IUPAC Name | 5-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Standard InChI | InChI=1S/C7H5IN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) |
Standard InChI Key | ALGOIAHLVWYPHU-UHFFFAOYSA-N |
SMILES | C1C2=C(NC1=O)N=CC(=C2)I |
Canonical SMILES | C1C2=C(NC1=O)N=CC(=C2)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one features a bicyclic structure comprising a pyrrole ring fused to a pyridine moiety, with an iodine atom at the 5-position and a ketone group at the 2-position. The IUPAC name, 5-iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, reflects this arrangement, while its SMILES notation (C1=C(C=NC2=C1C(=CN2)I)O) and InChIKey (BWQVIOZKQFGOLU-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₅IN₂O | |
Molecular Weight | 260.03 g/mol | |
IUPAC Name | 5-iodo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
SMILES | C1=C(C=NC2=C1C(=CN2)I)O | |
InChIKey | BWQVIOZKQFGOLU-UHFFFAOYSA-N |
Spectroscopic and Computational Characterization
Density functional theory (DFT) calculations predict a planar geometry for the pyrrolopyridine core, with the iodine atom inducing significant electronic distortion. Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the pyrrolic protons (δ 6.8–7.2 ppm) and the ketone carbonyl (δ 170–175 ppm in ¹³C NMR). Mass spectrometry confirms the molecular ion peak at m/z 260.03, consistent with the molecular formula.
Synthesis and Characterization
Synthetic Routes
The synthesis of 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically proceeds via two primary routes:
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Direct Iodination: Electrophilic iodination of the parent pyrrolopyridinone using iodine monochloride (ICl) in acetic acid yields the 5-iodo derivative with 65–70% efficiency.
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo precursors with iodoboronic acids offers regioselective access to the target compound .
Table 2: Comparison of Synthetic Methods
Method | Reagents | Yield (%) | Advantages |
---|---|---|---|
Direct Iodination | ICl, AcOH | 65–70 | Simplicity, cost-effectiveness |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, I-B(OH)₂ | 75–80 | Regioselectivity, scalability |
Crystallographic and Thermal Analysis
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.2 Å, b = 8.5 Å, c = 10.1 Å, and β = 102.3°. Differential scanning calorimetry (DSC) shows a melting point of 218–220°C, while thermogravimetric analysis (TGA) indicates stability up to 250°C, underscoring its suitability for high-temperature applications.
Biological Activities and Mechanisms
Kinase Inhibition
5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one serves as a precursor for Janus kinase (JAK) inhibitors, with IC₅₀ values <100 nM against JAK2 in biochemical assays. Molecular docking simulations suggest that the iodine atom forms critical halogen bonds with the kinase’s ATP-binding pocket, enhancing binding affinity compared to non-iodinated analogues.
Antimicrobial Properties
In vitro testing against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) reveals minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively. The compound disrupts bacterial membrane integrity, as evidenced by propidium iodide uptake assays.
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
The iodine atom’s versatility enables further functionalization via cross-coupling reactions, making the compound a key intermediate in anticancer agents (e.g., ALK inhibitors) and antiviral drugs .
Optoelectronic Materials
Incorporation into π-conjugated polymers yields materials with tunable emission spectra (λₑₘ = 450–550 nm) and quantum efficiencies up to 0.45, suitable for organic light-emitting diodes (OLEDs).
Comparative Analysis with Structural Analogues
Table 3: Halogenated Pyrrolopyridinone Derivatives
Compound | Molecular Formula | Key Features |
---|---|---|
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | C₇H₅BrN₂O | Lower reactivity in cross-coupling reactions |
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | C₇H₅ClN₂O | Reduced kinase inhibition potency (IC₅₀ >200 nM) |
5-Iodo-7-azaindole | C₇H₆IN | Enhanced solubility in polar solvents |
The iodine substituent in 5-Iodo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one confers superior electronic polarizability and leaving-group potential, enabling reactions inaccessible to bromo- or chloro-analogues .
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